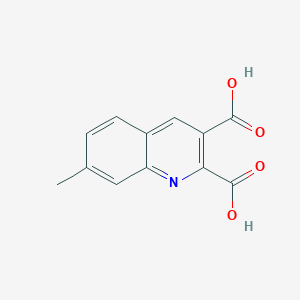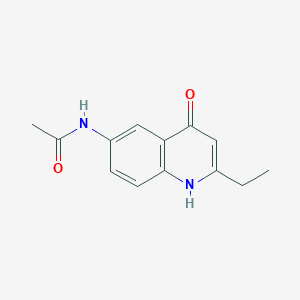
2-amino-5-(trifluoromethyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-5-(trifluoromethyl)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of an amino group at the 2-position and a trifluoromethyl group at the 5-position on the quinazolinone ring. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-(trifluoromethyl)quinazolin-4(3H)-one can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzonitrile with carbon dioxide in the presence of ionic liquids as both solvent and catalyst. This reaction is carried out at atmospheric pressure and results in high yields of the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of scalable and efficient synthetic routes. The use of ionic liquids as solvents and catalysts is particularly advantageous due to their non-volatile, non-flammable, and highly stable nature. These properties make ionic liquids suitable for large-scale production processes .
Chemical Reactions Analysis
Types of Reactions
2-amino-5-(trifluoromethyl)quinazolin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-diones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include quinazoline-2,4-diones, amine derivatives, and various substituted quinazolinones. These products have diverse applications in pharmaceuticals and other industries .
Scientific Research Applications
2-amino-5-(trifluoromethyl)quinazolin-4(3H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-5-(trifluoromethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-amino-5-(trifluoromethyl)quinazolin-4(3H)-one include other quinazolinone derivatives such as:
- 2-aminoquinazolin-4(3H)-one
- 5-(trifluoromethyl)quinazolin-4(3H)-one
- 2-amino-6-(trifluoromethyl)quinazolin-4(3H)-one
Uniqueness
The presence of both the amino group at the 2-position and the trifluoromethyl group at the 5-position makes this compound unique. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H6F3N3O |
|---|---|
Molecular Weight |
229.16 g/mol |
IUPAC Name |
2-amino-5-(trifluoromethyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)4-2-1-3-5-6(4)7(16)15-8(13)14-5/h1-3H,(H3,13,14,15,16) |
InChI Key |
NOJQKNWGRVCAOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(NC2=O)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-1-(trimethylsilyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11878536.png)












![N-(3-Fluorophenyl)-5-azaspiro[2.4]heptane-1-carboxamide](/img/structure/B11878603.png)
